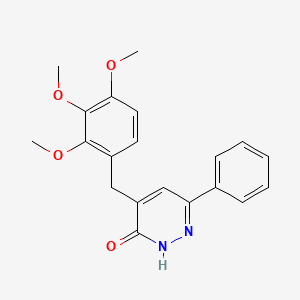

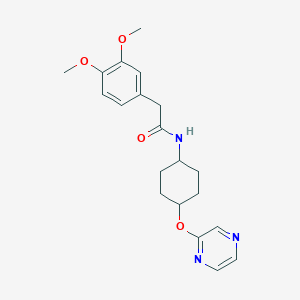

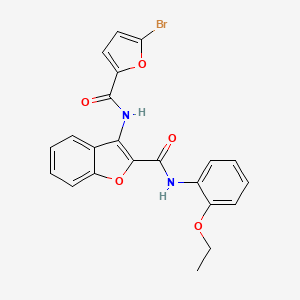

2-chloro-5-((4,5-dichloro-2-methyl-1H-imidazol-1-yl)methyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-chloro-5-((4,5-dichloro-2-methyl-1H-imidazol-1-yl)methyl)pyridine” is a chemical compound .

Synthesis Analysis

Imidazole, a five-membered heterocyclic moiety, is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . A series of imidazole derivatives were prepared by the Mannich base technique using a Cu(II) catalyst .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of derivatives related to 2-chloro-5-((4,5-dichloro-2-methyl-1H-imidazol-1-yl)methyl)pyridine has been a significant area of research. For instance, studies have shown the successful synthesis of 2′-deoxyribonucleoside derivatives of 1-deazapurine, highlighting the molecule's potential in nucleoside chemistry and ADA inhibitory activity (Cristalli et al., 1994). Another study achieved good yields of 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine through a palladium-catalyzed Suzuki–Miyaura carbon–carbon cross-coupling reaction, further demonstrating the compound's versatility in organic synthesis (Zinad et al., 2018).

Luminescence and Photophysical Properties

Research on rhenium(I) tricarbonyl complexes with pyridine-functionalized N-heterocyclic carbene ligands has unveiled the photoluminescence properties of such complexes, which exhibit blue-green emissions. This property is significant for applications in luminescent materials and sensors (Li et al., 2012).

Heterocyclic Chemistry and Tandem Annulations

The construction of imidazo(pyrido)[1,2-a]pyridines and imidazo(pyrido)[3,2,1-ij][1,8]naphthyridines via DABCO-catalyzed tandem annulations illustrates the compound's role in the development of novel heterocycles. These findings highlight the innovative strategies for synthesizing complex heterocyclic structures, expanding the toolbox for medicinal chemistry and drug discovery (Li et al., 2011).

Therapeutic Agents Development

Imidazo[1,2-a]pyridine scaffolds have been identified as promising therapeutic agents due to their broad range of applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities. The versatility of this scaffold in drug development underscores the significance of derivatives related to this compound in exploring new therapeutic avenues (Deep et al., 2016).

Orientations Futures

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities, etc., as reported in the literature . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . These newly synthesized compounds can act as lead molecules for the development of larvicides and antibiotic agents .

Mécanisme D'action

Target of Action

It’s known that imidazole derivatives, which include this compound, have a broad range of biological properties and can interact with multiple receptors .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways, leading to their broad spectrum of biological activities .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .

Analyse Biochimique

Biochemical Properties

The imidazole ring in 2-chloro-5-((4,5-dichloro-2-methyl-1H-imidazol-1-yl)methyl)pyridine is known to interact with various enzymes, proteins, and other biomolecules . These interactions are often facilitated by the presence of a positive charge on either of the two nitrogen atoms in the imidazole ring .

Cellular Effects

Derivatives of imidazole have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Molecular Mechanism

Imidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

2-chloro-5-[(4,5-dichloro-2-methylimidazol-1-yl)methyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl3N3/c1-6-15-9(12)10(13)16(6)5-7-2-3-8(11)14-4-7/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYCIQMEPZLFQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1CC2=CN=C(C=C2)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-methoxyphenoxy)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2687889.png)

![5-Methyl-4-[4-(6-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2687890.png)

![3-Isoxazolecarboxamide,N-2,5-dithia-7-azabicyclo[2.2.1]hept-7-yl-5-methyl-](/img/structure/B2687895.png)

methylidene}amino 4-methylbenzoate](/img/structure/B2687901.png)

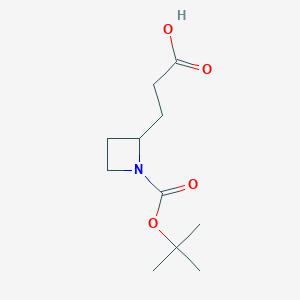

![Tert-butyl N-[5-(3-aminopropyl)pyridin-2-yl]carbamate](/img/structure/B2687903.png)